REACTION_SMILES
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[CH2:1]([O:3][C:4](=[O:2])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][n:10]1[c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]2[c:17]2[cH:18][cH:19][cH:20][cH:21][c:22]12)[CH3:23].[CH3:27][O-:28].[CH3:30][OH:31].[CH3:32][CH2:33][O:34][C:35](=[O:36])[CH3:37].[ClH:24].[NH2:25][OH:26].[Na+:29].[Na+:42].[O-:38][C:39]([OH:40])=[O:41]>>[O:3]=[C:4]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][n:10]1[c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]2[c:17]2[cH:18][cH:19][cH:20][cH:21][c:22]12)[NH:25][OH:26]
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Name
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CCOC(=O)CCCCCn1c2ccccc2c2ccccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CCCCCn1c2ccccc2c2ccccc21
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCCCCn1c2ccccc2c2ccccc21)NO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |